Uttroside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

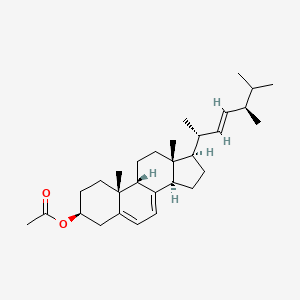

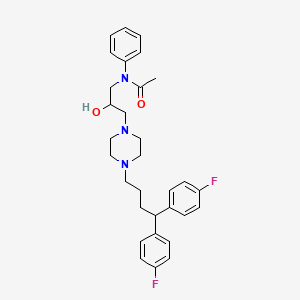

Uttroside B is a potent saponin derived from the plant Solanum nigrum Linn, commonly known as black nightshade. This compound has garnered significant attention due to its remarkable efficacy against liver cancer. It has been shown to be ten times more cytotoxic to the HepG2 liver cancer cell line than sorafenib, the only drug approved by the Food and Drug Administration for liver cancer at the time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Uttroside B involves a challenging process due to its complex structure. Researchers have successfully completed a synthesis program, which is crucial for advancing this compound towards clinical applications .

Industrial Production Methods: Q BioMed Inc. and Chemveda Life Sciences have collaborated to scale up the production of this compound. This collaboration aims to prepare for pre-clinical evaluation, Orphan Drug filing, and Investigational New Drug application .

Análisis De Reacciones Químicas

Types of Reactions: Uttroside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and safety.

Common Reagents and Conditions: The synthesis and modification of this compound typically involve reagents such as oxidizing agents, reducing agents, and catalysts. Specific conditions, such as temperature and pH, are optimized to achieve the desired reactions.

Major Products Formed: The primary product formed from these reactions is this compound itself, which is then further tested for its cytotoxicity and efficacy against liver cancer cells .

Aplicaciones Científicas De Investigación

Uttroside B has shown significant potential in various scientific research applications:

Chemistry: It serves as a model compound for studying saponins and their chemical properties.

Biology: this compound is used to investigate the biological pathways involved in liver cancer.

Mecanismo De Acción

Uttroside B exerts its effects by inducing apoptosis in liver cancer cells. It down-regulates the activation of the mitogen-activated protein kinase and mammalian target of rapamycin pathways, leading to cell death. This mechanism is crucial for its cytotoxicity against liver cancer cells .

Comparación Con Compuestos Similares

- Sorafenib: The only Food and Drug Administration-approved drug for liver cancer at the time, but Uttroside B is ten times more cytotoxic .

- Solasonine: Another saponin from Solanum nigrum Linn, known for its anticancer properties .

Uniqueness of this compound: this compound stands out due to its superior cytotoxicity against liver cancer cells and its potential for large-scale production. Its efficacy and safety profile make it a unique and promising candidate for further research and development .

Propiedades

Número CAS |

88048-09-3 |

|---|---|

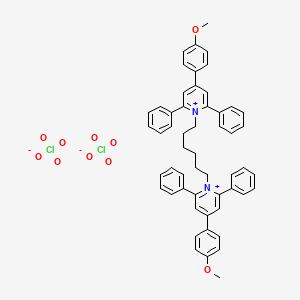

Fórmula molecular |

C56H94O28 |

Peso molecular |

1215.3 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |

Clave InChI |

FJLUJBDSFBGOPL-YOKUEUOXSA-N |

SMILES isomérico |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES canónico |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.